molecular formula C8H11ClN2O B1658135 2-(3-Aminophenyl)acetamide hydrochloride CAS No. 59736-00-4

2-(3-Aminophenyl)acetamide hydrochloride

Cat. No.: B1658135
CAS No.: 59736-00-4
M. Wt: 186.64 g/mol
InChI Key: GNNZRRLNINDIJQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(3-Aminophenyl)acetamide hydrochloride (CAS: 621-35-2) is an organic compound with the molecular formula C₈H₁₁ClN₂O and a molecular weight of 198.64 g/mol . It consists of a phenyl ring substituted with an amino group (-NH₂) at the meta position, linked to an acetamide moiety (-NHCOCH₃), and forms a hydrochloride salt to enhance solubility. The compound is primarily used as a dye intermediate and in pharmaceutical research .

Properties

CAS No.

59736-00-4

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-(3-aminophenyl)acetamide;hydrochloride

InChI

InChI=1S/C8H10N2O.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h1-4H,5,9H2,(H2,10,11);1H

InChI Key

GNNZRRLNINDIJQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)CC(=O)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)N)CC(=O)N.Cl

Other CAS No.

59736-00-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, and biological activities based on the provided evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Source
2-(3-Aminophenyl)acetamide hydrochloride 3-NH₂ C₈H₁₁ClN₂O 198.64 Used in dye intermediates; no reported bioactivity
N-(3-Amino-4-methoxyphenyl)acetamide 3-NH₂, 4-OCH₃ C₉H₁₂N₂O₂ 180.20 Improved solubility due to methoxy group; lab research
2-(3-Chloro-4-hydroxyphenyl)acetamide (S11) 3-Cl, 4-OH C₈H₈ClNO₂ 185.61 No inhibition of 17β-HSD2 enzyme
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) 3-Cl, 4-OH, N-phenethyl C₁₆H₁₅ClN₂O₂ 302.76 Potent 17β-HSD2 inhibitor (IC₅₀ ~0.5 µM)
2-Amino-N-(3-chlorophenyl)acetamide hydrochloride 3-Cl, NH₂ on acetamide C₈H₉Cl₂N₂O 221.07 No reported bioactivity
2-[4-(2-Aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride 4-(2-aminoethyl)phenoxy, 3-CH₃ C₁₇H₂₁ClN₂O₂ 320.82 Cytotoxicity data unavailable
N-(3-Ethynylphenyl)-2-(methylamino)acetamide hydrochloride 3-ethynyl, N-CH₃ C₁₁H₁₃ClN₂O 224.69 No bioactivity reported

Key Findings from Structural Comparisons

A. Impact of Substituents on Enzyme Inhibition
  • Hydrophobic Groups Enhance Activity : The introduction of hydrophobic groups (e.g., phenethyl or butyl chains) to the acetamide nitrogen significantly improves 17β-HSD2 inhibition. For example, compound 13 (2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide) showed potent inhibition (IC₅₀ ~0.5 µM) due to hydrophobic interactions with the enzyme’s binding pocket . In contrast, the parent compound S11 (2-(3-chloro-4-hydroxyphenyl)acetamide) lacked activity, highlighting the importance of substituent design .
  • Electron-Withdrawing vs. In contrast, amino (-NH₂) groups (as in the target compound) are electron-donating, which may alter solubility and interactions .
B. Cytotoxicity in Anticancer Research
  • Phenoxy Derivatives: Compounds like 7d (2-(2-fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide) demonstrated high cytotoxicity (IC₅₀ = 1.8 µM on Caco-2 cells), attributed to the fluorophenoxy and thiadiazole groups .
C. Solubility and Salt Forms
  • Hydrochloride Salts: Both the target compound and analogs like 2-Amino-N-(3-chlorophenyl)acetamide hydrochloride utilize hydrochloride salts to improve aqueous solubility. However, substituents like methoxy (-OCH₃) in N-(3-Amino-4-methoxyphenyl)acetamide further enhance solubility compared to the parent compound .
D. Structural Complexity and Bioactivity
  • Aminomethyl vs. Amino Groups: N-(3-(Aminomethyl)phenyl)acetamide hydrochloride features an aminomethyl (-CH₂NH₂) group instead of a direct amino substituent. This structural difference may influence steric interactions and binding kinetics in biological systems.

Preparation Methods

Direct Acylation of m-Phenylenediamine

The most widely documented method involves the direct acylation of m-phenylenediamine using acetic anhydride or acetyl chloride in the presence of hydrochloric acid. This one-step process leverages the reactivity of the amino group toward acetylation agents.

Procedure :

  • m-Phenylenediamine is dissolved in water, and concentrated hydrochloric acid is added to protonate the amine groups.
  • Acetic anhydride is introduced dropwise at 40–50°C under vigorous stirring to ensure controlled exothermic reaction.
  • The mixture is stirred for 1–2 hours, after which sodium chloride is added to precipitate the product.
  • The crude 2-(3-aminophenyl)acetamide is filtered, washed with cold water, and dried.
  • The free base is converted to the hydrochloride salt by treatment with concentrated HCl in ethanol, followed by recrystallization.

Key Reaction Parameters :

  • Temperature : 40–50°C (prevents over-acetylation and di-substitution).
  • Molar Ratios : 1:1.2 (m-phenylenediamine to acetic anhydride) to ensure complete mono-acetylation.
  • Acid Catalyst : HCl enhances reaction kinetics by protonating the amine, increasing electrophilicity.

Industrial-Scale Synthesis via Circulating Mother Liquor

A patent-published industrial method optimizes resource efficiency by recycling reaction byproducts. This approach reduces waste and improves cost-effectiveness for large-scale production.

Procedure :

  • Circulating mother liquor (containing residual HCl, acetic acid, and unreacted intermediates) is charged into a reactor.
  • Hydrogen chloride gas is bubbled through the liquor to adjust acidity (9–14% HCl content).
  • m-Phenylenediamine and acetic acid are added in controlled proportions (8–15% and 8–13% of mother liquor mass, respectively).
  • The mixture is heated to 95–105°C for 18–22 hours, facilitating acetylation and cyclization.
  • After cooling to 35°C, the product is isolated via suction filtration. The filtrate is recycled for subsequent batches.

Advantages :

  • Recycling : Reduces raw material consumption by 20–30%.
  • Yield Enhancement : Achieves >85% yield due to optimized equilibrium conditions.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base 2-(3-aminophenyl)acetamide is converted to its hydrochloride salt using gaseous HCl or concentrated hydrochloric acid.

Procedure :

  • The free base is dissolved in anhydrous ethanol or diethyl ether.
  • Gaseous HCl is introduced until pH < 2, ensuring complete protonation.
  • The solution is cooled to 0–5°C to precipitate the hydrochloride salt.
  • The product is filtered, washed with cold ether, and dried under vacuum.

Critical Factors :

  • Solvent Choice : Ethanol ensures high solubility of the free base, while ether promotes salt precipitation.
  • Stoichiometry : Excess HCl prevents residual free amine, which could affect stability.

Purification Techniques

Industrial and laboratory methods employ distinct purification strategies:

Method Conditions Purity Outcome
Recrystallization Ethanol/water (3:1) at 60°C >98% (HPLC)
Column Chromatography Silica gel, eluent: CH₂Cl₂/MeOH (9:1) 99.5% (removes diacetyl byproduct)
Vacuum Distillation 80°C, 15 mmHg (for solvent recovery) Recycles 90% solvent

Analytical Characterization

Structural Confirmation

  • ¹H-NMR (DMSO-d₆): δ 2.05 (s, 3H, CH₃), 3.45 (s, 2H, CH₂), 6.8–7.2 (m, 4H, aromatic).
  • FTIR : Peaks at 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
  • LC-HRMS : [M+H]⁺ = 187.12 m/z (calculated 187.10).

Purity Assessment

  • HPLC : C18 column, mobile phase acetonitrile/water (70:30), retention time 4.2 min.
  • Titration : Non-aqueous titration with perchloric acid quantifies HCl content (theory: 19.3%; observed: 19.1±0.2%).

Comparative Analysis of Methods

Parameter Direct Acylation Industrial Circulating Method Salt Formation
Reaction Time 2–3 hours 18–22 hours 1 hour
Yield 75–80% 85–90% 95–98%
Scalability Lab-scale Industrial (100+ kg/batch) Lab/industrial
Byproducts Diacetylaminoaniline Trace acetic acid None

Industrial and Environmental Considerations

The circulating mother liquor method exemplifies green chemistry principles by minimizing waste. A typical 100 kg batch recovers 70 kg of mother liquor for reuse, reducing hazardous effluent by 40%. Energy consumption is lowered by 25% compared to batch-wise processes due to eliminated distillation steps.

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